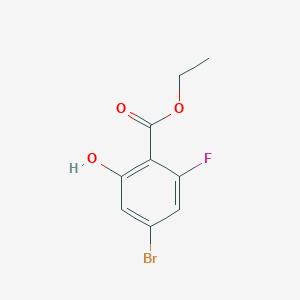

Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate

Description

Contextual Significance of Halogenated Benzoate (B1203000) Esters within Substituted Aromatic Systems

Halogenated benzoate esters are a class of compounds that serve as fundamental building blocks in organic synthesis. The presence of halogen atoms on the aromatic ring provides reactive handles for a variety of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. These reactions are pivotal in constructing the carbon skeleton of many pharmaceuticals, agrochemicals, and materials. Aromatic compounds are extensively used in drug molecules, in part because their synthetic pathways are well-established. nih.gov

Substituted aromatic systems, in general, are cornerstones of medicinal chemistry. wisdomlib.orgnumberanalytics.com The nature and position of substituents on the aromatic ring profoundly influence the molecule's physical, chemical, and biological properties. fiveable.me By strategically placing electron-donating or electron-withdrawing groups, chemists can fine-tune a molecule's reactivity, stability, and interactions with biological targets. msu.edujocpr.com

Structural Features and Electronic Properties of Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate

This compound possesses a unique substitution pattern that dictates its chemical behavior. The benzene (B151609) ring is adorned with four different substituents: an ethyl ester group, a bromine atom, a fluorine atom, and a hydroxyl group.

Key Structural and Electronic Features:

Electron-Donating Groups: The hydroxyl group and the halogen atoms (bromine and fluorine) possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R or +M effect). libretexts.orgvietyachtclub.com This electron donation partially counteracts the inductive withdrawal, particularly at the ortho and para positions relative to these substituents. aakash.ac.in

The interplay of these electronic effects, combined with steric hindrance from the multiple substituents, governs the reactivity and regioselectivity of reactions involving this molecule.

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| CAS Number | 183660-31-9 |

| Molecular Formula | C9H8BrFO3 |

| Molecular Weight | 263.06 g/mol |

| Appearance | White to off-white powder or crystals |

| Melting Point | 101-105 °C |

Overview of Academic Research Trajectories for this compound and Analogous Compounds

Research involving this compound and similar polysubstituted aromatic compounds primarily focuses on their utility as synthetic intermediates. The strategic placement of the bromo, fluoro, and hydroxyl groups allows for sequential and site-selective reactions. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. The hydroxyl group can be alkylated, acylated, or converted into a better leaving group for nucleophilic substitution reactions. The fluorine atom enhances the metabolic stability and can influence the binding affinity of the final molecule in a biological context.

The synthesis of such trisubstituted benzene derivatives often requires careful planning of the reaction sequence to ensure the correct regiochemistry, taking into account the directing effects of the substituents already present on the ring. rsc.orgrsc.orglibretexts.org

Scope and Methodological Framework of the Current Research Outline

This article provides a focused overview of this compound based on its chemical characteristics and its role in organic synthesis. The content is structured to first establish the importance of the broader class of halogenated benzoate esters. It then delves into the specific structural and electronic properties of the title compound that define its reactivity. Finally, it touches upon the general research applications for this molecule and its analogs as versatile synthetic intermediates. The information presented is based on established principles of organic chemistry and a review of relevant chemical literature.

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrFO3 |

|---|---|

Molecular Weight |

263.06 g/mol |

IUPAC Name |

ethyl 4-bromo-2-fluoro-6-hydroxybenzoate |

InChI |

InChI=1S/C9H8BrFO3/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4,12H,2H2,1H3 |

InChI Key |

XJAMHBHDOMTOPN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1F)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Bromo 2 Fluoro 6 Hydroxybenzoate

Retrosynthetic Analysis and Strategic Disconnections for Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate

A retrosynthetic analysis of this compound suggests several possible disconnections. The ester group can be disconnected to reveal the corresponding carboxylic acid, 4-bromo-2-fluoro-6-hydroxybenzoic acid, and ethanol (B145695). This disconnection points to an esterification reaction as a late-stage transformation.

Further disconnection of the functional groups on the aromatic ring is guided by the directing effects of the substituents. The hydroxyl and carboxyl groups are ortho, para-directing, while the fluorine and bromine atoms are also ortho, para-directing deactivators. A logical approach would involve the sequential introduction of these groups onto a simpler aromatic precursor. One plausible retrosynthetic pathway involves disconnecting the bromine atom, leading to ethyl 2-fluoro-6-hydroxybenzoate. Alternatively, disconnection of the fluorine atom could lead to ethyl 4-bromo-6-hydroxybenzoate. The choice of the forward synthesis pathway will depend on the availability of starting materials and the ability to control the regioselectivity of each step.

A key precursor in many potential synthetic routes is a resorcinol (B1680541) derivative, as the 1,3-dihydroxy substitution pattern can direct the incoming groups to the desired positions. The synthesis of substituted resorcinols is a well-established field, providing a variety of starting points for the synthesis of the target molecule. jmchemsci.comnih.govresearchgate.netacs.orgacs.org

Precursor Synthesis and Functionalization Protocols

The synthesis of this compound can be achieved through a series of functionalization protocols starting from a suitable precursor. The following subsections detail the methodologies for the regioselective introduction of each functional group.

The introduction of a bromine atom at the C4 position of the benzene (B151609) ring can be achieved through electrophilic bromination. The directing effects of the existing substituents are crucial for achieving the desired regioselectivity. For a precursor such as 2-fluoro-6-hydroxybenzoic acid, the hydroxyl group is a strong activating ortho, para-director, while the fluorine and carboxyl groups are deactivating ortho, para-directors. The combined directing effect would favor bromination at the C4 position, which is para to the hydroxyl group and meta to the fluorine and carboxyl groups.

Common brominating agents include bromine (Br₂) in a suitable solvent like acetic acid or a halogenated solvent. chemicalbook.com N-Bromosuccinimide (NBS) can also be used as a milder source of electrophilic bromine.

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| 3-Hydroxybenzoic acid | Bromine, Sulfuric acid | Acetic acid | 100°C, 30 min | 4-Bromo-2-hydroxybenzoic acid | 100% chemicalbook.com |

| 2-fluoro-4-bromotoluene | O₂, Co(OAc)₂·4H₂O, NaBr, AIBN | Acetic acid | 130°C, 1.5 h | 4-Bromo-2-fluorobenzoic acid | 88% chemicalbook.com |

This table presents examples of bromination reactions on related substituted benzoic acids.

The introduction of a fluorine atom onto an aromatic ring can be more challenging than bromination and often requires specialized reagents. For the synthesis of this compound, a precursor such as 4-bromo-6-hydroxybenzoic acid could be subjected to fluorination.

Directed ortho-lithiation followed by treatment with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) is a powerful method for the regioselective introduction of fluorine. The directing group, in this case, would likely be a protected hydroxyl group. Alternatively, nucleophilic aromatic substitution (SNAAr) on a suitably activated precursor can also be employed.

The synthesis of the resorcinol moiety (1,3-dihydroxybenzene) is a key step in many potential routes. Starting from a commercially available substituted resorcinol or synthesizing it from simpler precursors are both viable options. For instance, the synthesis of substituted resorcinol monomethyl ethers from 2-bromo-3-methoxycyclohex-2-en-1-ones has been reported. acs.org Demethylation of dimethoxybenzene derivatives can also yield substituted resorcinols. nih.govacs.org

The Baeyer-Villiger oxidation of a corresponding aromatic aldehyde or ketone can also be a method for introducing a hydroxyl group.

The final step in the synthesis is often the esterification of the carboxylic acid to form the ethyl ester.

Fischer esterification is a classic and widely used method for the synthesis of esters. iajpr.com It involves reacting the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netusm.my The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or an excess of the alcohol is used.

Microwave-assisted Fischer esterification has been shown to improve reaction times and yields for substituted benzoic acids. researchgate.netusm.my

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Yield |

| p-Hydroxybenzoic acid | Ethanol | (NH₄)₆[MnMo₉O₃₂]·8H₂O | Reflux, 2h | Ethyl p-hydroxybenzoate | 96.3% derpharmachemica.com |

| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Microwave, 130°C, 15 min | Ethyl 4-fluoro-3-nitrobenzoate | Good usm.my |

| Salicylic acid | Halocarbon | Tertiary amine | Homogeneous liquid phase | Salicylate ester | - google.com |

This table provides examples of esterification reactions for substituted benzoic acids.

Alternative esterification methods include reaction with ethyl iodide in the presence of a base or conversion of the carboxylic acid to an acid chloride followed by reaction with ethanol.

Esterification Techniques for the Ethyl Benzoate (B1203000) Moiety

Transesterification Processes

Transesterification is a viable method for the synthesis of this compound, particularly when a different ester of 4-bromo-2-fluoro-6-hydroxybenzoic acid, such as the methyl ester, is more readily available. This process involves the exchange of the alkoxy group of the starting ester with an ethoxy group from ethanol, typically in the presence of a catalyst.

The reaction equilibrium can be shifted towards the product side by using a large excess of ethanol or by removing the displaced alcohol (e.g., methanol) from the reaction mixture. Both acid and base catalysts can be employed for this transformation.

Acid-Catalyzed Transesterification: Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and certain solid acid catalysts. The mechanism involves protonation of the carbonyl oxygen of the starting ester, which increases its electrophilicity, followed by nucleophilic attack by ethanol.

Base-Catalyzed Transesterification: Base catalysts, such as sodium ethoxide (NaOEt), facilitate the reaction by deprotonating ethanol to form the more nucleophilic ethoxide ion, which then attacks the carbonyl carbon of the starting ester. This method is often faster than acid-catalyzed transesterification but requires anhydrous conditions to prevent saponification of the ester.

While specific studies on the transesterification to this compound are not extensively detailed in the available literature, the principles can be applied from similar transformations of phenolic esters. mdpi.com

Conversion of Nitrile Precursors to Ester Functionality (e.g., from 4-bromo-2-fluoro-6-hydroxybenzonitrile)

The synthesis of this compound can also be achieved from the corresponding nitrile precursor, 4-bromo-2-fluoro-6-hydroxybenzonitrile. This transformation is typically a two-step process involving the hydrolysis of the nitrile to a carboxylic acid, followed by esterification.

Step 1: Hydrolysis of 4-bromo-2-fluoro-6-hydroxybenzonitrile The nitrile group can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions.

Acidic Hydrolysis: This is commonly carried out by heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an amide intermediate.

Basic Hydrolysis: Alternatively, the nitrile can be heated with an aqueous base, such as sodium hydroxide (B78521), to yield the carboxylate salt. Subsequent acidification then provides the carboxylic acid, 4-bromo-2-fluoro-6-hydroxybenzoic acid.

Step 2: Esterification of 4-bromo-2-fluoro-6-hydroxybenzoic acid The resulting carboxylic acid can then be esterified with ethanol to yield the final product. A common and effective method for this is the Fischer-Speier esterification, which involves refluxing the carboxylic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid.

A direct conversion of the nitrile to the ester, known as alcoholysis, is also possible but often requires more specific catalysts and conditions. For instance, passing dry hydrogen chloride gas through a solution of the nitrile in anhydrous ethanol can lead to the formation of an intermediate imidate, which upon hydrolysis yields the ester.

Optimization of Reaction Parameters and Conditions

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction parameters. Optimization of these conditions is key to maximizing the yield and purity of the final product.

Catalyst Screening and Ligand Design for Enhanced Selectivity and Yield

The choice of catalyst is critical in the esterification and transesterification reactions. For the esterification of the parent carboxylic acid, various catalysts can be considered.

| Catalyst Type | Examples | Typical Conditions | Yield (%) |

| Mineral Acids | Concentrated H₂SO₄ | Reflux in ethanol | High |

| Solid Acids | Modified Montmorillonite K10 | Solvent-free, reflux | >90 |

| Organocatalysts | (Trimethylsilyl)diazomethane | THF/Methanol (B129727), 0°C to RT | Quantitative (for methyl ester) |

| Thionyl Chloride | SOCl₂ | Methanol, 0°C to RT | 93 (for methyl ester) |

This table presents illustrative data for the synthesis of related esters and is intended to show the comparative efficacy of different catalyst types.

For instance, in the synthesis of the analogous Methyl 4-bromo-2-fluorobenzoate, thionyl chloride in methanol at room temperature for 12 hours resulted in a 93% yield. chemicalbook.com Another approach using (trimethylsilyl)diazomethane in a mixture of THF and methanol at 0°C to room temperature for 1 hour gave a quantitative yield of the methyl ester. chemicalbook.com These methods could be adapted for the synthesis of the ethyl ester by substituting methanol with ethanol.

Solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10, have shown high efficiency in the esterification of substituted benzoic acids under solvent-free conditions, offering advantages in terms of catalyst recovery and reuse.

Solvent System Influences on Reaction Efficiency and Product Purity

The solvent plays a crucial role in dissolving reactants, influencing reaction rates, and in some cases, shifting the reaction equilibrium. In Fischer esterification, ethanol often serves as both a reactant and the solvent. Using a large excess of ethanol can drive the reaction to completion.

For reactions involving reagents like thionyl chloride or oxalyl chloride to form an acyl chloride intermediate, a non-protic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is typically used to prevent unwanted side reactions. The choice of solvent can also impact the work-up procedure and the ease of product purification. For example, using a volatile solvent allows for easy removal by evaporation. The solubility of the starting materials and the product in the chosen solvent system is a key consideration for achieving a homogeneous reaction mixture and preventing precipitation, which could hinder the reaction progress.

Temperature and Pressure Effects on Reaction Kinetics and Thermodynamics

Temperature significantly influences the rate of esterification. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as dehydration or decarboxylation, particularly with thermally sensitive substrates. For Fischer esterification, the reaction is often carried out at the reflux temperature of the alcohol. In the synthesis of related compounds, reaction temperatures are carefully controlled, for instance, starting at 0°C and gradually warming to room temperature. chemicalbook.com

Pressure can also be a critical parameter, especially for reactions involving gaseous reagents or byproducts. In esterification reactions where water is a byproduct, applying a vacuum can help in the removal of water, thereby shifting the equilibrium towards the product side. Conversely, for reactions that need to be carried out at temperatures above the boiling point of the solvent or reactants, a sealed reaction vessel may be used to operate under elevated pressure.

Advanced Synthetic Strategies

While classical methods like Fischer esterification are robust, more advanced strategies can offer milder reaction conditions and improved yields. One such method is the Mitsunobu reaction, which allows for the esterification of carboxylic acids with alcohols under mild, neutral conditions using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This method is particularly useful for substrates that are sensitive to acidic conditions.

Another advanced approach involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. Reacting 4-bromo-2-fluoro-6-hydroxybenzoic acid with a reagent like thionyl chloride or oxalyl chloride would yield the corresponding acid chloride. This highly reactive intermediate can then be treated with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to afford this compound, typically in high yield and under mild conditions.

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals to reduce environmental impact. For the synthesis of this compound, green chemistry approaches would focus on minimizing waste, using less hazardous reagents, and improving energy efficiency, particularly in the esterification step.

One such approach is the use of solid acid catalysts as a replacement for corrosive mineral acids like sulfuric acid. Ion-exchange resins, such as Dowex H+, have been demonstrated to be effective catalysts for the esterification of benzoic acids. nih.gov These resins are reusable, which simplifies the purification process and reduces waste. The use of a Dowex H+/NaI system has been shown to be an environmentally friendly method for esterification, often proceeding under mild conditions. nih.gov

Another green approach involves the use of enzymatic catalysis. Lipases, for example, can catalyze esterification reactions under mild conditions and with high selectivity, avoiding the need for harsh reagents. While not specifically documented for this compound, lipase-catalyzed esterification is a well-established green alternative for the synthesis of various esters.

Furthermore, the development of solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids can significantly reduce the environmental footprint of the synthesis. For instance, visible-light-induced synthesis of esters has been reported as a greener alternative, often proceeding at room temperature and minimizing the need for heating. acs.org

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Dowex H+/NaI | Methanol | Reflux | 24 | 82 (Yield) | nih.gov |

| Sulfuric Acid | Ethanol | Reflux | 6 | Not specified | |

| Lipase TL IM | Methanol | 35 | 0.5 | >90 (for β-amino acid esters) | mdpi.com |

This table presents data for the esterification of similar benzoic acid derivatives and illustrates potential green chemistry approaches.

Flow Chemistry and Continuous Processing for Scalability

For the large-scale production of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch methods. These techniques can lead to improved safety, better process control, higher yields, and reduced waste.

In a flow synthesis setup, reagents are continuously pumped through a reactor where they mix and react. The small reactor volumes and high surface-to-volume ratios allow for precise temperature control and efficient mixing, which can lead to faster reaction times and cleaner reaction profiles. This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

The esterification step in the synthesis of this compound is well-suited for flow chemistry. A solution of 4-bromo-2-fluoro-6-hydroxybenzoic acid in ethanol, along with an acid catalyst, can be continuously passed through a heated reactor coil. The residence time in the reactor can be precisely controlled to optimize the conversion to the desired ester. Subsequent in-line purification steps can also be integrated into the flow system, allowing for a continuous production process from starting materials to the final purified product.

While specific flow chemistry protocols for this compound are not available, the synthesis of various esters using flow reactors has been extensively documented. acs.orgresearchgate.netsyrris.com These studies demonstrate the feasibility of adapting esterification reactions to continuous processing, which would be a key step in the scalable and efficient manufacturing of this compound.

| Reaction Type | Reactor | Temperature (°C) | Residence Time | Yield (%) | Reference |

| Ester Hydrolysis | PFA reactor coil | 140 | 14 min | 90 | acs.org |

| α-alkylation of esters | Not specified | 10 | < 1 min | Moderate to good | researchgate.net |

| Aldol Reaction | Not specified | Not specified | Not specified | Not specified | syrris.com |

This table provides examples of ester-related reactions performed under flow conditions, highlighting the potential for applying this technology to the synthesis of the target compound.

Isolation and Purification Techniques for Research-Grade this compound

The isolation and purification of this compound to a high degree of purity, suitable for research applications, would typically involve a series of standard laboratory techniques following the synthesis.

After the esterification reaction, the crude product would first be worked up to remove the catalyst and any unreacted starting materials. This often involves neutralizing the acid catalyst with a base, such as a saturated sodium bicarbonate solution, followed by extraction of the ester into an organic solvent like ethyl acetate (B1210297). The organic layer is then washed with brine to remove any remaining water-soluble impurities and dried over an anhydrous salt, such as magnesium sulfate (B86663) or sodium sulfate. guidechem.comchemicalbook.com

For obtaining research-grade material, further purification is usually necessary. The most common method for purifying esters is column chromatography on silica (B1680970) gel. researchgate.net A suitable solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the compound from the column, separating it from any remaining impurities. The progress of the purification can be monitored by thin-layer chromatography (TLC).

An alternative or subsequent purification method could be recrystallization, provided the compound is a solid at room temperature. This technique involves dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.

The final purity of the isolated this compound would be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

| Purification Method | Description | Common Solvents | Reference |

| Extraction | Separation of the product from the reaction mixture into an organic solvent. | Ethyl acetate, Diethyl ether | guidechem.comchemicalbook.com |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Hexane/Ethyl acetate mixtures | researchgate.net |

| Recrystallization | Purification of solids based on differences in solubility. | Chloroform | guidechem.comchemicalbook.com |

| Distillation/Sublimation | Purification of liquids or solids based on differences in boiling/sublimation points. | Not specified for this compound, but used for benzoic acid. | google.com |

This table outlines common purification techniques applicable to the isolation of research-grade substituted benzoates.

Chemical Reactivity and Transformations of Ethyl 4 Bromo 2 Fluoro 6 Hydroxybenzoate

Reactivity of Aromatic Halogens (Bromine and Fluorine)

The benzene (B151609) ring is substituted with both fluorine and bromine, whose reactivity is profoundly influenced by their positions relative to the other functional groups. The ester group is strongly electron-withdrawing, activating the ring towards nucleophilic attack, while the hydroxyl group is electron-donating. In nucleophilic aromatic substitution (SNAr), the fluorine atom at the 2-position is ortho to the activating ester group, making it susceptible to displacement. Conversely, in transition-metal-catalyzed reactions, the carbon-bromine bond at the 4-position is significantly more reactive than the carbon-fluorine bond, allowing for selective functionalization at the bromine site.

The SNAr reaction is a primary pathway for the functionalization of electron-deficient aromatic rings containing a suitable leaving group. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com For SNAr to occur, the presence of strong electron-withdrawing groups (such as the ester group in this molecule) positioned ortho or para to the leaving group is essential to stabilize this intermediate. youtube.comyoutube.com

In Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate, two potential leaving groups exist: fluoride (B91410) at C2 and bromide at C4. The regioselectivity of nucleophilic attack is determined by the relative activation of these positions. The fluorine atom at C2 is ortho to the strongly electron-withdrawing ethyl ester group, which provides powerful activation for SNAr. The bromine atom at C4 is para to the fluorine but ortho to the electron-donating hydroxyl group, making it significantly less activated towards nucleophilic attack.

Furthermore, in SNAr reactions, fluoride is generally a better leaving group than bromide. researchgate.netyoutube.com This is because the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to the initial nucleophilic attack, which is often the rate-determining step. youtube.com Consequently, nucleophilic attack is expected to occur selectively at the C2 position, leading to the displacement of the fluorine atom. A variety of nucleophiles, including alkoxides, amines, and thiolates, can be employed for this transformation.

Table 1: Predicted Regioselectivity in SNAr Reactions with Various Nucleophiles

| Nucleophile (Nu-H) | Reagent Example | Predicted Major Product |

| Alcohol | Sodium Methoxide (NaOCH₃) | Ethyl 4-bromo-6-hydroxy-2-methoxybenzoate |

| Amine | Benzylamine (BnNH₂) | Ethyl 4-bromo-2-(benzylamino)-6-hydroxybenzoate |

| Thiol | Sodium Thiophenoxide (NaSPh) | Ethyl 4-bromo-6-hydroxy-2-(phenylthio)benzoate |

The mechanism for the selective substitution of fluorine involves the initial attack of a nucleophile at the C2 position, which bears the fluorine atom. This attack forms a negatively charged Meisenheimer complex. The stability of this intermediate is the key to the reaction's feasibility.

The negative charge in the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-ester group. This delocalization provides substantial stabilization. youtube.comyoutube.com The resonance structures demonstrate that the electron-withdrawing ester group is perfectly positioned to stabilize the anionic charge generated during the attack at the C2 position.

In the second step of the mechanism, the aromaticity of the ring is restored by the elimination of the leaving group. Given the two halogens present, the relative ability to depart from the Meisenheimer complex is considered. However, the activation for the initial attack is the dominant factor. The C-F bond's high polarity makes the C2 carbon significantly more electrophilic than the C4 carbon, directing the nucleophile to attack fluorine-bearing carbon preferentially. youtube.com The subsequent departure of the fluoride ion is rapid, leading to the final substituted product. Any attack at the C4 position would result in a less stable intermediate due to the weaker activating influence at that position, making the C2-substitution pathway overwhelmingly favored.

While the fluorine atom is the preferred site for SNAr, the bromine atom at the C4 position is the reactive center for transition-metal-catalyzed cross-coupling reactions. In these reactions, which typically involve palladium catalysts, the oxidative addition step is highly selective for heavier halogens. The C-Br bond is significantly weaker and more polarizable than the C-F bond, allowing for facile oxidative addition of a palladium(0) complex. This difference in reactivity enables the chemoselective functionalization of the C4 position, leaving the C-F bond intact.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. nih.gov For this compound, this reaction provides an efficient route to introduce aryl, heteroaryl, vinyl, or alkyl groups at the C4 position. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. The unprotected ortho-hydroxyl group is generally tolerated under the mild basic conditions often used. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst/Base Example | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Ethyl 2-fluoro-6-hydroxy-[1,1'-biphenyl]-4-carboxylate |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos / K₃PO₄ | Ethyl 2-fluoro-6-hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carboxylate |

| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) / K₂CO₃ | Ethyl 4-ethenyl-2-fluoro-6-hydroxybenzoate |

The bromine at the C4 position can also be functionalized using other important palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings.

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, yielding an alkenyl-substituted benzoate (B1203000). researchgate.net This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. mdpi.com

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne. This reaction is unique in that it typically employs a dual catalyst system, consisting of a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.orgnih.gov This method is highly effective for the synthesis of aryl alkynes.

Table 3: Representative Heck and Sonogashira Coupling Reactions

| Reaction | Coupling Partner | Catalyst System Example | Expected Product |

| Heck | Ethyl acrylate | Pd(OAc)₂/P(o-tol)₃ / Et₃N | Ethyl (E)-3-(5-(ethoxycarbonyl)-3-fluoro-2-hydroxyphenyl)acrylate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI / Et₃N | Ethyl 2-fluoro-6-hydroxy-4-(phenylethynyl)benzoate |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI / i-Pr₂NH | Ethyl 2-fluoro-6-hydroxy-4-((trimethylsilyl)ethynyl)benzoate |

Transition-Metal-Catalyzed Cross-Coupling Reactions at Bromine Position

Buchwald-Hartwig Amination for C-N Bond Formation

The bromine substituent on the aromatic ring serves as a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, to form a carbon-nitrogen (C-N) bond. This reaction is a powerful tool for synthesizing aryl amines from aryl halides. In the case of this compound, the reaction involves coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The presence of the free hydroxyl group can potentially interfere with the catalytic cycle, either by coordinating to the palladium center or by reacting with the base. Therefore, reaction conditions must be carefully selected. Often, the hydroxyl group is protected prior to the coupling reaction. However, with the appropriate choice of ligand and base, the amination can proceed on the unprotected phenol (B47542). Strong inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred over alkoxide bases when a free hydroxyl group is present to prevent deprotonation and subsequent side reactions.

Detailed research on structurally similar fluorinated bromophenols indicates that ligands with high steric bulk and electron-rich properties, such as XPhos or t-BuXPhos, are effective in promoting the amination of these sterically hindered and electronically deactivated substrates. nih.govbeilstein-journals.org The choice of solvent is also crucial, with non-polar aprotic solvents like toluene (B28343) or 1,4-dioxane (B91453) being commonly employed. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination on Analogous Aryl Bromides

| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | ~85-95 |

| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | ~80-90 |

| Benzylamine | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOt-Bu | Toluene | 100 | ~75-85 |

Note: Data is representative of reactions on structurally similar bromofluorophenol substrates and serves as a predictive model for this compound.

Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and can readily undergo O-alkylation and O-acylation reactions.

O-Alkylation is typically achieved by deprotonating the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkylating agent. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). nih.gov Alkylating agents are typically alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl sulfates. The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).

O-Acylation involves the esterification of the phenolic hydroxyl. This can be accomplished using an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct and to activate the phenol. These reactions are typically rapid and can be performed at or below room temperature.

Table 2: Exemplary O-Alkylation and O-Acylation Reactions

| Reaction | Reagent(s) | Base | Solvent | Product Type |

| O-Alkylation | Benzyl Bromide | K₂CO₃ | DMF | Benzyl Ether |

| O-Alkylation | Methyl Iodide | NaH | THF | Methyl Ether |

| O-Acylation | Acetyl Chloride | Pyridine | CH₂Cl₂ | Acetate (B1210297) Ester |

| O-Acylation | Acetic Anhydride | Triethylamine | CH₂Cl₂ | Acetate Ester |

The direct oxidation or reduction of a phenolic hydroxyl group is not a common or straightforward transformation under standard laboratory conditions.

Oxidation: Phenols are susceptible to oxidation, but this process often leads to the formation of complex mixtures of polymeric materials or quinone-type structures, rather than a simple transformation of the hydroxyl group itself. nih.govuc.ptacs.orgacs.orgmdpi.com The aromatic ring is activated towards oxidation, and selective oxidation of the hydroxyl group without affecting the ring is challenging. Strong oxidizing agents will typically degrade the molecule.

Reduction: The direct reduction of a phenolic hydroxyl group to a hydrogen atom (deoxygenation) is a difficult process that requires harsh conditions or multi-step procedures. organic-chemistry.orgacs.org It cannot be achieved by standard catalytic hydrogenation or with common hydride reagents. Typically, the hydroxyl group must first be converted into a better leaving group, such as a triflate or tosylate, which can then be removed via catalytic hydrogenolysis or other reductive methods.

To prevent the acidic proton of the hydroxyl group from interfering with subsequent reactions (such as Grignard or organolithium reactions, or the aforementioned Buchwald-Hartwig amination), it is often strategically protected. An ideal protecting group is easy to install, stable to the desired reaction conditions, and can be removed selectively and in high yield.

Common protecting groups for phenols include:

Methoxymethyl (MOM) ether: Installed using methoxymethyl chloride (MOMCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgadichemistry.com It is stable to bases and nucleophiles but is readily cleaved under acidic conditions (e.g., HCl in methanol). adichemistry.comresearchgate.net

Benzyl (Bn) ether: Formed with benzyl bromide or chloride and a base like NaH or K₂CO₃. organic-chemistry.orgchem-station.comcommonorganicchemistry.com The benzyl group is robust and stable to a wide range of conditions but can be selectively removed by catalytic hydrogenolysis (H₂, Pd/C), which does not affect the aryl bromide or the ester. chem-station.comyoutube.com

Silyl (B83357) ethers (e.g., TBDMS, TIPS): Formed by reacting the phenol with a silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole. mdpi.comhighfine.comorganic-chemistry.org Silyl ethers are stable to many non-acidic reagents and are typically removed using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). gelest.com

Table 3: Common Protecting Group Strategies for Phenolic Hydroxyls

| Protecting Group | Installation Reagents | Deprotection Conditions | Stability |

| Methoxymethyl (MOM) | MOMCl, DIPEA, CH₂Cl₂ | Dilute HCl, MeOH | Stable to base, nucleophiles |

| Benzyl (Bn) | BnBr, K₂CO₃, DMF | H₂, Pd/C, EtOH | Stable to acid, base, organometallics |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | TBAF, THF | Stable to base, mild acid |

Chemical Modifications of the Ethyl Ester Moiety

The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under either basic or acidic conditions.

Base-mediated hydrolysis (saponification) is the most common method. arkat-usa.orgsserc.org.ukpsu.edu It involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), typically in a co-solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF) to ensure solubility. The reaction is irreversible as the resulting carboxylate salt is deprotonated and is unreactive towards the alcohol byproduct. Acidification of the reaction mixture in a separate workup step is required to protonate the carboxylate and yield the free carboxylic acid. Due to the steric hindrance from the ortho-fluoro and ortho-hydroxyl groups, elevated temperatures or longer reaction times may be necessary to drive the hydrolysis to completion. acs.orgresearchgate.net

Acid-catalyzed hydrolysis is also possible but is a reversible process. semanticscholar.org The ester is heated with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of excess water. To achieve high conversion, the equilibrium must be driven towards the products, for instance, by removing the ethanol (B145695) byproduct through distillation.

Table 4: Typical Conditions for Ethyl Ester Hydrolysis

| Condition | Reagent(s) | Solvent System | Key Feature |

| Basic (Saponification) | LiOH or NaOH | THF / H₂O | Irreversible, requires acidic workup |

| Acidic | H₂SO₄ (cat.) | H₂O / Dioxane | Reversible, requires excess water |

Transamidation and Other Amidation Reactions for Novel Derivatives

The conversion of the ethyl ester group in this compound to an amide is a crucial transformation for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. While direct transamidation of esters with amines is possible, it often requires high temperatures, specific catalysts, or the use of highly reactive amines. A more common and generally more efficient approach involves a two-step sequence: hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling of the acid with an amine.

Two-Step Amidation Process:

Hydrolysis: The ethyl ester is first hydrolyzed to 4-bromo-2-fluoro-6-hydroxybenzoic acid. This is typically achieved under basic conditions, for example, by refluxing with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

Amide Coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine to form the desired amide. This reaction is facilitated by a variety of coupling agents that activate the carboxylic acid. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

The general scheme for the synthesis of novel amide derivatives from this compound is presented below:

Reaction Scheme for Amide Synthesis

Step 1: Hydrolysis

This compound + NaOH(aq) → Sodium 4-bromo-2-fluoro-6-hydroxybenzoate

Sodium 4-bromo-2-fluoro-6-hydroxybenzoate + HCl(aq) → 4-bromo-2-fluoro-6-hydroxybenzoic acid

Step 2: Amide Coupling

4-bromo-2-fluoro-6-hydroxybenzoic acid + R¹R²NH + Coupling Agents (e.g., EDCI/HOBt) → N-R¹, N-R²-4-bromo-2-fluoro-6-hydroxybenzamide

This two-step approach allows for the synthesis of a wide array of amide derivatives by varying the amine component in the coupling step.

| Amine (R¹R²NH) | Coupling Agent | Product |

| Methylamine | EDCI/HOBt | 4-bromo-2-fluoro-N-methyl-6-hydroxybenzamide |

| Diethylamine | HATU | 4-bromo-N,N-diethyl-2-fluoro-6-hydroxybenzamide |

| Aniline | DCC | 4-bromo-2-fluoro-6-hydroxy-N-phenylbenzamide |

| Morpholine | T3P | (4-bromo-2-fluoro-6-hydroxyphenyl)(morpholino)methanone |

Reduction to Corresponding Alcohols

The ester functional group of this compound can be reduced to a primary alcohol, yielding (4-bromo-2-fluoro-6-hydroxyphenyl)methanol. This transformation is a key step in the synthesis of various benzyl alcohol derivatives.

The reduction of esters to primary alcohols requires a strong reducing agent due to the relative stability of the ester group. Lithium aluminum hydride (LiAlH₄) is the most commonly employed reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to quench the excess reagent and protonate the resulting alkoxide.

It is important to note that LiAlH₄ is a powerful and non-selective reducing agent that will also reduce other susceptible functional groups. In the case of this compound, the acidic phenolic proton will react with LiAlH₄ first, consuming one equivalent of the hydride. Therefore, an excess of the reducing agent is necessary to ensure the complete reduction of the ester.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not effective for the reduction of esters under standard conditions.

General Reaction for Ester Reduction

This compound + LiAlH₄ (excess) in THF → (4-bromo-2-fluoro-6-hydroxyphenyl)methanol

| Reducing Agent | Solvent | Product |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | (4-bromo-2-fluoro-6-hydroxyphenyl)methanol |

| Sodium borohydride (NaBH₄) | Methanol | No reaction |

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is substituted with four functional groups that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The directing effects of these substituents must be considered to predict the outcome of reactions such as nitration and halogenation.

-OH (hydroxyl): A strongly activating, ortho, para-directing group.

-F (fluoro): A deactivating, ortho, para-directing group.

-Br (bromo): A deactivating, ortho, para-directing group.

-COOEt (ethyl ester): A deactivating, meta-directing group.

The positions on the benzene ring are numbered starting from the carbon bearing the ester group as C1. The available positions for substitution are C3 and C5.

The hydroxyl group at C6 is the most powerful activating group, and its directing effect will dominate. It strongly directs incoming electrophiles to its ortho (C5) and para (C3) positions. Both the fluoro group at C2 and the bromo group at C4 also direct ortho and para. The ester group at C1 is a meta-director, which also directs to C3 and C5. Therefore, the directing effects of all the substituents are in agreement, strongly favoring substitution at the C3 and C5 positions.

Nitration:

Nitration of this compound can be achieved using a mixture of nitric acid and sulfuric acid. The strongly activating nature of the hydroxyl group suggests that milder nitrating conditions might be necessary to avoid over-reaction or oxidative side reactions. libretexts.org The nitro group is expected to be introduced at the C3 or C5 position.

Halogenation:

Further halogenation, for instance, bromination, can be carried out using bromine in the presence of a Lewis acid catalyst or in a polar solvent. Given the already activated nature of the ring, reaction with bromine water might lead to polysubstitution. youtube.com For monosubstitution, less polar solvents and controlled conditions are preferable. mlsu.ac.in The incoming halogen atom is anticipated to substitute at the C3 or C5 position.

Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 4-bromo-2-fluoro-6-hydroxy-3-nitrobenzoate and/or Ethyl 4-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Ethyl 3,4-dibromo-2-fluoro-6-hydroxybenzoate and/or Ethyl 4,5-dibromo-2-fluoro-6-hydroxybenzoate |

Despite a comprehensive search for spectroscopic data on "this compound," specific experimental data required to construct a detailed and scientifically accurate article as per the user's request is not available in the public domain through the conducted searches. Generating an article with the requested in-depth spectroscopic analysis and data tables would necessitate access to primary research data from a peer-reviewed scientific publication that has synthesized and characterized this specific compound.

The search results yielded information on analogous compounds, such as ethyl p-hydroxybenzoate and other substituted benzoates. While these can provide a general idea of the expected spectral features, using them to generate specific data for "this compound" would be speculative and would not meet the required standard of scientific accuracy.

Therefore, it is not possible to provide the requested article with the specified detailed structure and content at this time due to the lack of available experimental data.

Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Bromo 2 Fluoro 6 Hydroxybenzoate

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Intermolecular Interactions

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. The Raman spectrum of Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate is expected to be characterized by distinct peaks corresponding to its various functional groups and the substituted aromatic ring. Due to the presence of the polarizable bromine atom and the aromatic system, strong Raman signals are anticipated for several key vibrations.

The aromatic ring vibrations are expected to produce a series of characteristic bands. The ring breathing mode, a symmetric stretching of the entire ring, typically gives a strong Raman peak. s-a-s.org For substituted benzenes, prominent peaks are generally observed in the 1550-1610 cm⁻¹ region due to C=C stretching vibrations within the ring. uci.edu The presence of substituents (Br, F, OH, COOC₂H₅) will influence the exact positions and intensities of these modes.

The ester group will also give rise to characteristic Raman signals. The C=O stretching vibration of the ethyl ester is expected to appear as a moderate to strong band in the range of 1710-1745 cm⁻¹. uci.edu The C-O stretching vibrations of the ester linkage are also anticipated, typically in the 1000-1300 cm⁻¹ region. ias.ac.in

Vibrations involving the halogen substituents are also key features. The C-Br stretching vibration is expected to produce a strong peak in the lower frequency region, typically between 505 and 700 cm⁻¹. uci.edu The C-F stretching vibration is anticipated in the 720-800 cm⁻¹ range. uci.edu The phenolic O-H group will also have characteristic vibrations, though the O-H stretching mode is often weak in Raman spectra.

Interactive Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | Aromatic Ring | 3050 - 3100 | Moderate |

| Aliphatic C-H Stretch | Ethyl Group | 2850 - 3000 | Moderate |

| C=O Stretch | Ester | 1710 - 1745 | Moderate to Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1550 - 1610 | Strong |

| CH₂/CH₃ Deformation | Ethyl Group | 1365 - 1455 | Weak to Moderate |

| C-O Stretch | Ester | 1000 - 1300 | Moderate |

| Aromatic Ring Breathing | Aromatic Ring | 990 - 1100 | Strong |

| C-F Stretch | Fluoro Group | 720 - 800 | Strong |

| C-Br Stretch | Bromo Group | 505 - 700 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns.

High-resolution mass spectrometry provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental formula. The exact mass is calculated using the masses of the most abundant isotopes of the constituent elements. missouri.edu For this compound, with the chemical formula C₉H₈BrFO₃, the theoretical monoisotopic mass of the neutral molecule and its protonated form ([M+H]⁺) can be calculated. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks separated by approximately 2 Da (M and M+2).

Interactive Table 2: Calculated Exact Mass for this compound

| Species | Chemical Formula | Calculated Monoisotopic Mass (Da) |

| Neutral Molecule [M] (using ⁷⁹Br) | C₉H₈⁷⁹BrFO₃ | 261.9695 |

| Neutral Molecule [M+2] (using ⁸¹Br) | C₉H₈⁸¹BrFO₃ | 263.9675 |

| Protonated Molecule [M+H]⁺ (using ⁷⁹Br) | [C₉H₉⁷⁹BrFO₃]⁺ | 262.9773 |

| Protonated Molecule [M+2+H]⁺ (using ⁸¹Br) | [C₉H₉⁸¹BrFO₃]⁺ | 264.9752 |

The fragmentation pattern of this compound under electron ionization (EI) or other ionization techniques can provide significant structural information. Aromatic esters exhibit characteristic fragmentation pathways. whitman.edu

A primary fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) via alpha cleavage, leading to the formation of a stable acylium ion. whitman.edupharmacy180.com Another common pathway is the loss of a neutral ethylene (B1197577) molecule (C₂H₄, 28 Da) through a McLafferty-type rearrangement, resulting in a radical cation of the corresponding carboxylic acid. pharmacy180.com

Subsequent fragmentations would involve the aromatic ring. The initial acylium ion could lose carbon monoxide (CO, 28 Da) to form a substituted phenyl cation. pharmacy180.com The halogenated aromatic ring itself can undergo further fragmentation, though the aromatic system provides considerable stability. The presence of the bromine and fluorine atoms would be evident in the isotopic patterns of the fragment ions.

Interactive Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Proposed Fragment Ion | Loss from Molecular Ion [M]⁺ | Predicted m/z (for ⁷⁹Br) |

| [C₉H₈BrFO₃]⁺ (Molecular Ion) | - | 262 |

| [C₇H₃BrFO₂]⁺ (Loss of ethylene) | C₂H₄ (28 Da) | 234 |

| [C₇H₃BrFO₂]⁺ (Loss of ethoxy radical) | •OC₂H₅ (45 Da) | 217 |

| [C₆H₃BrFO]⁺ (Loss of ethoxy radical and CO) | •OC₂H₅ + CO (73 Da) | 189 |

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene (B151609) ring, which acts as the primary chromophore. wikipedia.org Aromatic compounds typically display multiple absorption bands corresponding to π → π* transitions. researchgate.net For substituted benzoic acids and their esters, these bands are often observed in the 200-300 nm region. researchgate.net

The presence of the hydroxyl (-OH), fluoro (-F), and bromo (-Br) substituents, all of which have lone pairs of electrons, will act as auxochromes. These groups can interact with the π-system of the benzene ring, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted ethyl benzoate (B1203000). shimadzu.com The ester group itself also contributes to the conjugated system. Additionally, n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the hydroxyl and ester groups, may occur, though these are typically weaker and may be obscured by the more intense π → π* bands. ucalgary.ca Studies on p-hydroxybenzoic acid and its esters show strong absorption bands in the 200 to 400 nm region. nist.gov

Interactive Table 4: Predicted UV-Vis Absorption Characteristics for this compound

| Type of Transition | Chromophore | Predicted λₘₐₓ Range (nm) |

| π → π | Substituted Benzene Ring | 210 - 240 |

| π → π | Substituted Benzene Ring | 250 - 300 |

| n → π* | C=O (Ester), -OH (Hydroxyl) | > 300 (Weak) |

Phenolic compounds are often fluorescent, and the presence of the hydroxyl group on the aromatic ring suggests that this compound may exhibit photoluminescence. mdpi.com The fluorescence properties of hydroxybenzoate esters have been studied, and they are known to emit light upon excitation at appropriate wavelengths. pharmacy180.comresearchgate.net

Fluorescence involves the absorption of a photon to promote an electron to an excited singlet state, followed by the emission of a photon as the electron returns to the ground state. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. For ethyl p-hydroxybenzoate, a blue emission has been reported. researchgate.net The emission spectrum of the title compound would be influenced by the nature and position of the substituents. The heavy bromine atom might, however, lead to some quenching of fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. The specific excitation and emission maxima would need to be determined experimentally but are expected to be in the UV and blue-violet regions of the spectrum, respectively.

Computational and Theoretical Investigations of Ethyl 4 Bromo 2 Fluoro 6 Hydroxybenzoate

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure

There are no specific Density Functional Theory (DFT) studies found in the reviewed literature that focus on the optimized geometries and electronic structure of Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

No publications detailing the use of Ab Initio methods for high-accuracy energy and property predictions of this compound were identified.

Molecular Modeling and Conformational Analysis

Exploration of Stable Conformational States and Energy Landscapes

A search of scientific databases yielded no studies on the exploration of stable conformational states and energy landscapes for this compound.

Intramolecular Hydrogen Bonding and Steric Effects

There is no available research that specifically analyzes the intramolecular hydrogen bonding and steric effects within the this compound molecule.

Reactivity Prediction and Mechanistic Insights

No computational studies concerning the reactivity prediction or mechanistic insights for this compound have been found in the current body of scientific literature.

Despite a comprehensive search for scholarly articles and scientific data, no specific computational and theoretical investigations focusing solely on the chemical compound "this compound" could be located.

Consequently, it is not possible to provide the detailed, informative, and scientifically accurate article with the requested structure and data tables, as the foundational research required to generate this content does not appear to be available in the public domain at this time.

Applications of Ethyl 4 Bromo 2 Fluoro 6 Hydroxybenzoate in Organic Synthesis and Advanced Materials Research

Role as a Versatile Synthetic Intermediate

The reactivity of Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate is defined by the interplay of its functional groups. The bromine atom is a key site for cross-coupling reactions, the hydroxyl group can be readily derivatized, the ester can be hydrolyzed or converted to other functional groups, and the aromatic ring itself can potentially undergo further substitution. This multifunctionality allows it to serve as a foundational building block in several areas of organic synthesis.

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the bromine can be substituted with various organic groups through reactions such as:

Suzuki Coupling: Reaction with boronic acids to introduce new alkyl or aryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures.

Heck Coupling: Reaction with alkenes to create substituted styrenyl systems.

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

These transformations would yield novel, highly functionalized aromatic compounds that retain the fluorine and hydroxyl moieties, which are known to significantly influence the physicochemical and biological properties of molecules. The fluorine atom, in particular, can enhance metabolic stability and binding affinity in pharmaceutical candidates. Furthermore, while less common, the bromine atom itself can be a desirable feature in final target molecules, particularly in fields like flame retardants or as a heavy atom for X-ray crystallography studies. The use of halogenating enzymes also presents a green chemistry approach for such syntheses. rsc.org

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The multiple reactive handles on this compound make it a promising starting material for constructing such complex systems. jmchemsci.com

A synthetic strategy could involve the sequential modification of its functional groups. For example:

The phenolic hydroxyl group could be alkylated with a bifunctional reagent.

The bromine atom could then participate in an intramolecular cross-coupling reaction, leading to the formation of a new ring fused to the original benzene (B151609) core.

This approach allows for the creation of benzofurans, benzoxazines, or other complex heterocyclic scaffolds. guilan.ac.ir Similarly, by using cross-coupling reactions to link the molecule to other aromatic systems, larger polyaromatic architectures can be constructed. mun.ca Such structures are of great interest in materials science for their potential electronic and photophysical properties. researchgate.net The synthesis of various nitrogen-containing heterocycles has been demonstrated using 2-bromobenzoic acids as foundational building blocks for subsequent radical cyclizations. researchgate.net

The hydroxyl and ethyl ester groups are readily modified, allowing for the generation of a large library of derivatives from a single starting material. The phenolic hydroxyl group can undergo:

O-Alkylation (Williamson Ether Synthesis): Reaction with alkyl halides to form ethers.

O-Acylation: Reaction with acyl chlorides or anhydrides to form new esters.

The ethyl ester group can be transformed through:

Hydrolysis: Conversion to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or different esters.

Transesterification: Reaction with another alcohol under acidic or basic conditions to swap the ethyl group for a different alkyl group.

These straightforward derivatizations allow chemists to systematically modify the compound's properties, such as solubility, lipophilicity, and steric profile. This is a common strategy in medicinal chemistry for optimizing the activity of a lead compound. The synthesis of aromatic esters from hydroxybenzoic acids is a well-established field, with numerous methods available to create diverse molecular structures. nih.gov

Potential for Integration into Functional Materials

The unique electronic and structural features of this compound suggest its potential use as a precursor for advanced functional materials with applications in polymer science, liquid crystals, and optoelectronics.

Phenolic compounds are important monomers for the synthesis of high-performance polymers like polyesters and polyamides. mdpi.com By modifying this compound, it can be converted into a difunctional monomer suitable for step-growth polymerization. For instance, hydrolysis of the ethyl ester to a carboxylic acid would yield 4-bromo-2-fluoro-6-hydroxybenzoic acid. This "A-B" type monomer, possessing both a hydroxyl (A) and a carboxyl (B) group, could undergo self-condensation to form an aromatic polyester. google.com

The resulting polymer would feature bromine and fluorine atoms as pendant groups along the polymer backbone. These halogens are known to impart specific properties to materials, including:

Increased Thermal Stability: Due to the high strength of the carbon-fluorine bond.

Flame Retardancy: Brominated compounds are widely used as flame retardants.

Modified Solubility and Chemical Resistance: The polar C-F and C-Br bonds would alter the polymer's interaction with solvents.

Tunable Refractive Index: Halogenation can increase the refractive index of a material.

By copolymerizing this monomer with other functionalized phenolic monomers, polymers with precisely tailored degradation profiles and mechanical properties could be developed for biomedical applications such as absorbable medical devices. google.combezwadabiomedical.com

The rigid, planar structure of the benzene ring is a core component of many liquid crystal molecules (mesogens). The presence of multiple polar groups (F, OH, COOR) and a polarizable atom (Br) on this compound provides the dipole moments necessary for the intermolecular interactions that lead to liquid crystalline phases. Fluorinated aromatic compounds are particularly sought after for active matrix displays due to their ability to create materials with high optical anisotropy and low viscosity. google.com By attaching long alkyl chains (tails) to the hydroxyl group and potentially extending the aromatic core via cross-coupling at the bromine position, this molecule could serve as a key intermediate for novel liquid crystals. The introduction of fluorine is a key strategy for tuning dielectric anisotropy, a critical property for display technologies. beilstein-journals.org

In the field of optoelectronics, polycyclic aromatic hydrocarbons (PAHs) and other highly conjugated systems are used as organic semiconductors. mun.ca Using the synthetic handles on this compound, particularly the bromine atom, it is possible to build larger, π-conjugated systems through repetitive cross-coupling reactions. The electronic properties of these resulting materials, such as their HOMO-LUMO gap, can be finely tuned by the nature of the substituents (F, OH) on the original ring. cardiff.ac.ukutm.my This makes the compound a potentially valuable starting point for designing new materials for organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and photovoltaic cells. chemrxiv.org

Surface Modification and Functionalization Chemistry

This compound is a highly functionalized aromatic compound with significant potential in the realm of surface modification and functionalization chemistry. Its unique combination of reactive groups—a bromine atom, a fluorine atom, a hydroxyl group, and an ethyl ester—allows for a versatile range of chemical transformations to tailor the surface properties of various materials. These modifications are crucial for developing advanced materials with specific characteristics such as altered wettability, improved adhesion, enhanced biocompatibility, and specialized chemical reactivity.

Covalent Immobilization Strategies

One of the primary applications of this compound in surface chemistry is its use as an initiator for surface-initiated polymerization (SIP). The bromine atom is a key feature in this context, as it can be used to initiate controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.netacs.orgnih.gov This "grafting-from" approach allows for the growth of dense polymer brushes on a substrate, creating a well-defined and covalently bound polymer layer. rsc.org

The process typically involves two steps: first, the immobilization of the initiator molecule onto the surface, and second, the polymerization of a desired monomer from the surface-bound initiator. The hydroxyl group on this compound can be utilized to anchor the molecule to hydroxyl-terminated surfaces, such as silicon wafers, glass, or metal oxides, through esterification or silanization reactions. Once anchored, the bromine atom serves as the initiation site for the growth of polymer chains.

Table 1: Potential Surface-Initiated Polymerization Reactions using this compound as an Initiator

| Monomer | Polymer Brush | Potential Application |

|---|---|---|

| Styrene | Polystyrene | Altering surface hydrophobicity, creating insulating layers. |

| Methyl Methacrylate (B99206) (MMA) | Poly(methyl methacrylate) (PMMA) | Enhancing biocompatibility, creating surfaces with tunable optical properties. |

| N-isopropylacrylamide (NIPAM) | Poly(N-isopropylacrylamide) (PNIPAM) | Developing thermo-responsive surfaces for smart materials and cell sheet engineering. |

| 2-Hydroxyethyl methacrylate (HEMA) | Poly(2-hydroxyethyl methacrylate) (PHEMA) | Creating hydrophilic and biocompatible surfaces for biomedical devices. |

Alteration of Surface Energy and Wettability

The presence of a fluorine atom in this compound makes it a candidate for modifying the surface energy and wettability of materials. Fluorinated compounds are well-known for their ability to create low-energy surfaces that are both hydrophobic and oleophobic. nih.govnumberanalytics.com While a single fluorine atom will not impart the same degree of hydrophobicity as a perfluorinated chain, the collective effect of a monolayer of these molecules can significantly alter the surface properties.

Self-assembled monolayers (SAMs) are a common method for creating highly ordered and well-defined surfaces. northwestern.edursc.org Although thiols are typically used for forming SAMs on gold surfaces, the hydroxyl group of this compound can be used to form similar organized layers on oxide substrates. The aromatic rings can interact through π-π stacking, leading to a densely packed monolayer. The exposed ethyl ester and fluorine atoms would then dictate the new surface properties, likely leading to an increase in the water contact angle and a decrease in surface energy.

Table 2: Expected Impact on Surface Properties after Monolayer Formation

| Surface Property | Expected Change | Rationale |

|---|---|---|

| Water Contact Angle | Increase | The presence of the hydrophobic aromatic ring and the fluorine atom reduces the affinity for water. |

| Surface Free Energy | Decrease | Fluorinated compounds are known to lower surface energy. acs.org |

| Adhesion | Decrease for polar liquids, potentially increase for non-polar polymers | The modified surface will be less polar, reducing adhesion of polar substances while potentially improving compatibility with certain non-polar materials. |

| Chemical Reactivity | Can be tailored | The bromine atom remains available for further chemical reactions, allowing for subsequent functionalization. |

Platform for Further Functionalization

Beyond its direct impact on surface properties, immobilized this compound can serve as a versatile platform for subsequent chemical modifications. The bromine atom on the aromatic ring is a reactive handle that can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the attachment of a wide range of other functional molecules, including fluorescent dyes, bioactive peptides, or conductive polymers.

For instance, after immobilizing this compound on a surface, a Suzuki coupling reaction could be performed to introduce a new aryl group with a desired functionality. This step-wise approach to surface functionalization provides a high degree of control over the final chemical composition and properties of the surface.

Future Research Directions and Emerging Trends for Ethyl 4 Bromo 2 Fluoro 6 Hydroxybenzoate

Development of Asymmetric Synthetic Routes

The synthesis of chiral derivatives originating from Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate is a significant area for future exploration. The development of asymmetric synthetic routes would enable the production of enantiomerically pure compounds, which is critical for applications in medicinal chemistry and materials science where specific stereoisomers often exhibit desired activities or properties.

Future research could focus on several potential strategies:

Chiral Catalysis: Investigating the use of chiral catalysts to introduce stereocenters into derivatives of the parent compound. This could involve asymmetric hydrogenation of a double bond introduced onto the molecule or stereoselective alkylation or arylation reactions.

Enzymatic Resolutions: Employing enzymes, such as lipases or esterases, for the kinetic resolution of racemic mixtures of this compound derivatives. This approach offers high enantioselectivity under mild reaction conditions.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct stereochemically defined derivatives. This would involve multi-step syntheses where the inherent chirality of the starting material is transferred to the final product.

A summary of potential asymmetric strategies is presented in the table below.

| Strategy | Description | Potential Advantages |

| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts to control the stereochemical outcome of a reaction. | High efficiency, catalytic nature reduces waste. |

| Enzymatic Resolution | Separation of enantiomers from a racemic mixture using stereoselective enzymes. | High enantioselectivity, environmentally benign conditions. |

| Chiral Auxiliary | Covalent attachment of a chiral auxiliary to guide a stereoselective reaction, followed by its removal. | Predictable stereochemical control, well-established methodology. |

Exploration of Bio-orthogonal Reactions with this compound Derivatives

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org Derivatives of this compound could be engineered to participate in such reactions, opening up applications in chemical biology for labeling and tracking biomolecules in real time. wikipedia.orgnih.gov

Future research would involve modifying the compound to include a "chemical reporter," a functional group that is inert in a biological environment but can react with a specific probe. nih.gov

Introducing "Click Chemistry" Handles: The core structure can be derivatized to include an azide (B81097) or an alkyne group, allowing it to participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. wikipedia.orgnih.gov These "click" reactions are highly efficient and specific.

Tetrazine Ligation: Another strategy involves incorporating a strained alkene or alkyne, which can rapidly react with a tetrazine-labeled probe. nih.govresearchgate.net This reaction is known for its exceptionally fast kinetics.

The goal is to create probes that can be used for in-vivo imaging or to study biological processes without causing cellular toxicity. researchgate.netresearchgate.net The fluorine atom in the parent compound is particularly useful as the ¹⁸F isotope can be incorporated for use in Positron Emission Tomography (PET) imaging. nih.gov

Advanced In-situ Spectroscopic Monitoring of Reactions Involving the Compound

To optimize reactions involving this compound, a detailed understanding of reaction kinetics, mechanisms, and the formation of intermediates is crucial. Advanced in-situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur, without the need for sampling. researchgate.net

Future research should focus on applying these techniques to key transformations of the compound:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods can be used to track changes in functional groups. For example, monitoring the progress of a Grignard reaction at the ester group or a cross-coupling reaction at the C-Br bond. researchgate.net In-situ monitoring helps to identify reaction endpoints, detect the formation of by-products, and ensure process safety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about reactants, intermediates, and products directly in the reaction mixture, offering deep mechanistic insights.

The implementation of these Process Analytical Technologies (PAT) would facilitate better control over reaction conditions, leading to improved yields, higher purity, and more robust synthetic processes. researchgate.net

| Technique | Information Gained | Application Example |

| In-situ FT-IR | Changes in functional groups, concentration profiles. | Monitoring ester hydrolysis or derivatization of the hydroxyl group. researchgate.net |

| In-situ Raman | Vibrational modes, particularly for non-polar bonds. | Tracking palladium-catalyzed cross-coupling at the C-Br site. researchgate.net |

| In-situ NMR | Detailed structural information, reaction kinetics. | Identifying transient intermediates in complex reaction mechanisms. |

Application of Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization